

# Comparative Analysis of EOS-448's Impact on Gene Expression in Immuno-oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Comparison with First-Generation TIGIT Inhibitors

This guide provides a comparative analysis of EOS-448, a novel anti-TIGIT monoclonal antibody, and its impact on gene expression relative to first-generation TIGIT inhibitors. The data presented herein is based on preclinical and clinical findings, highlighting the multifaceted mechanism of action of EOS-448.[1][2]

### Introduction

TIGIT (T cell immunoglobulin and ITIM domain) is an immune checkpoint inhibitor primarily expressed on NK and T cell populations.[3][4] Its inhibition, particularly in combination with anti-PD(L)-1 agents, has shown clinical proof of concept in non-small cell lung cancer.[3][4] EOS-448 (also known as GSK4428859A) is a human IgG1 antibody that binds with high affinity to TIGIT, preventing its interaction with ligands like CD155 and CD112.[3][4][5] This blockade allows for the activation of T cells and NK cells through CD226.[5] A key differentiator of EOS-448 is its functional Fc domain, designed to engage Fc gamma receptors (FcyR), adding further mechanisms of action.[2][3][4][5]

### Mechanism of Action: A Multi-pronged Approach

EOS-448's mechanism of action is multifaceted, going beyond simple ligand blockade. Its FcyR engagement leads to:



- Activation of myeloid and NK cell populations: This triggers pro-inflammatory cytokine release and activation of antigen-presenting cells.[3][4][5]
- Depletion of TIGIT-high cells: This includes the depletion of immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1][2][3][4]

This dual action of restoring T cell function and depleting immunosuppressive cells contributes to a potent anti-tumor response.[3][4]

## **Comparative Gene Expression Analysis**

While specific, direct comparative RNA-sequencing data between EOS-448 and a first-generation TIGIT inhibitor is not publicly available, the following table summarizes the expected differential impact on gene expression based on their distinct mechanisms of action. This is a hypothetical representation based on the known functions of the involved immune cell populations.



| Gene Category                      | EOS-448    | First-Generation<br>TIGIT Inhibitor (Fc-<br>dead) | Rationale for<br>Difference                                                                                                         |
|------------------------------------|------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| T-cell Activation<br>Markers       |            |                                                   |                                                                                                                                     |
| CD69, CD25, ICOS                   | <b>↑</b> ↑ | <b>↑</b>                                          | EOS-448's FcyR-mediated activation of antigen-presenting cells leads to more robust T-cell priming and activation.                  |
| GZMB, PRF1<br>(Cytotoxicity)       | <b>↑</b> ↑ | 1                                                 | Enhanced T-cell activation results in greater cytotoxic potential.                                                                  |
| Pro-inflammatory Cytokines         |            |                                                   |                                                                                                                                     |
| IFNG, TNF                          | ↑ ↑        | <b>↑</b>                                          | FcyR engagement on<br>myeloid cells by EOS-<br>448 stimulates the<br>release of pro-<br>inflammatory<br>cytokines.                  |
| Treg-associated Genes              |            |                                                   |                                                                                                                                     |
| FOXP3, CTLA4, IL10                 | ţţ         | No significant change                             | EOS-448's FcyR-<br>mediated activity<br>leads to the depletion<br>of Tregs, reducing the<br>expression of their<br>signature genes. |
| Myeloid Cell Activation<br>Markers | _          |                                                   |                                                                                                                                     |



CD80, CD86, HLA-DR

No significant change

EOS-448 directly activates myeloid cells through FcyR engagement.

Caption: Comparative impact on gene expression.

### **Experimental Protocols**

The following outlines a representative experimental protocol for assessing the impact of TIGIT inhibitors on gene expression.

#### Cell Culture and Treatment:

- Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
- PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are stimulated with anti-CD3/CD28 antibodies to induce T-cell activation.
- Stimulated cells are treated with EOS-448, a first-generation TIGIT inhibitor (with a non-functional Fc domain), or an isotype control antibody at a concentration of 10 μg/mL for 48 hours.

#### RNA Isolation and Sequencing:

- Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
- RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
- RNA-sequencing libraries are prepared using a standard commercial kit.
- Sequencing is performed on a high-throughput sequencing platform to a depth of at least 20 million reads per sample.

#### Data Analysis:



- Raw sequencing reads are aligned to the human reference genome.
- Gene expression levels are quantified as Transcripts Per Million (TPM).
- Differential gene expression analysis is performed between the treatment groups and the control group to identify genes with statistically significant changes in expression.

### **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the signaling pathway of EOS-448 and the experimental workflow for gene expression analysis.



Click to download full resolution via product page

Caption: EOS-448 mechanism of action.





Click to download full resolution via product page

Caption: Experimental workflow for gene expression analysis.

### Conclusion



EOS-448 demonstrates a multi-faceted mechanism of action that distinguishes it from first-generation TIGIT inhibitors.[1][2] Its ability to not only block the TIGIT pathway but also to engage FcyR to activate myeloid cells and deplete Tregs results in a more robust and comprehensive anti-tumor immune response.[2][3][4] This is reflected in a distinct and more potent modulation of gene expression, leading to enhanced T-cell activation, increased proinflammatory cytokine production, and a reduction in immunosuppressive signals within the tumor microenvironment. These findings support the continued clinical development of EOS-448 as a promising immuno-oncology therapeutic.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 2. hbmpartners.com [hbmpartners.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. gsk.com [gsk.com]
- To cite this document: BenchChem. [Comparative Analysis of EOS-448's Impact on Gene Expression in Immuno-oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818703#comparative-analysis-of-t-448-s-impact-on-gene-expression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com